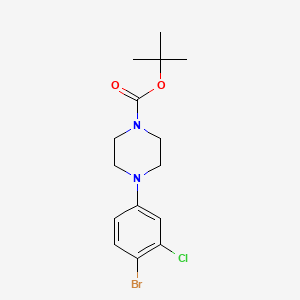

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate

CAS No.: 1820703-82-9

Cat. No.: VC2736718

Molecular Formula: C15H20BrClN2O2

Molecular Weight: 375.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820703-82-9 |

|---|---|

| Molecular Formula | C15H20BrClN2O2 |

| Molecular Weight | 375.69 g/mol |

| IUPAC Name | tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |

| Standard InChI Key | JVVHFRBGIZXIKL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |

Introduction

Chemical Identity and Properties

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate is identified by the CAS number 1820703-82-9 and possesses distinctive chemical properties that define its behavior in various experimental contexts. The compound features a molecular formula of C15H20BrClN2O2 with a molecular weight of 375.69 g/mol, placing it in a moderate molecular weight range suitable for potential drug development. The structure combines a piperazine heterocycle with both a tert-butyloxycarbonyl group and a dihalogenated phenyl substituent, creating a molecule with specific reactivity patterns and binding potential.

Structural Characteristics

The structural composition of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate is characterized by several key features that contribute to its chemical behavior and potential biological activity. The compound can be identified through various structural identifiers, as outlined in the table below:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate |

| Molecular Formula | C15H20BrClN2O2 |

| Molecular Weight | 375.69 g/mol |

| Standard InChI | InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |

| Standard InChIKey | JVVHFRBGIZXIKL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |

| PubChem Compound ID | 91658809 |

The compound features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4) with a tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom and a 4-bromo-3-chlorophenyl group attached to the other nitrogen atom. This specific arrangement of functional groups contributes to the compound's chemical properties and potential biological interactions.

Biological Activity Studies

Recent investigations have focused on characterizing the biological activity profile of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate. These studies aim to establish the compound's mechanism of action, target specificity, and potential therapeutic applications. Understanding these aspects is crucial for determining whether the compound warrants further development as a pharmaceutical candidate.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies provide valuable insights into how specific structural features of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate contribute to its biological activities. These analyses typically involve synthesizing a series of structural analogs with systematic modifications to determine which molecular features are essential for activity and which can be modified to optimize performance. The halogen substituents (bromine and chlorine) on the phenyl ring likely play important roles in the compound's binding affinity and selectivity for biological targets.

Applications in Medicinal Chemistry

The structural features and preliminary biological activities of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate make it relevant for several applications in medicinal chemistry research. The compound can serve as:

-

A building block for the synthesis of more complex pharmaceutical candidates

-

A tool compound for investigating specific biological pathways

-

A lead structure for the development of novel therapeutic agents

-

A probe for studying receptor-ligand interactions

The piperazine core, in particular, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs across different therapeutic categories. The specific substitution pattern in tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate may confer unique properties that distinguish it from other piperazine derivatives.

Toxicological Assessments

Understanding the toxicological profile of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate is essential for evaluating its potential as a therapeutic agent or research tool. Comprehensive toxicological assessments typically examine various parameters, including:

-

Acute and chronic toxicity

-

Genotoxicity and mutagenicity

-

Reproductive and developmental toxicity

-

Organ-specific toxicities

-

Metabolism and excretion profiles

These assessments help determine the safety margins for the compound and identify any potential risks associated with its use. The presence of halogen substituents may influence the compound's metabolic stability and potential for bioaccumulation, factors that must be carefully evaluated in toxicological studies.

Analytical Methods

Accurate characterization and quantification of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate are essential for research and development activities. Various analytical methods can be employed to identify and measure this compound in different matrices:

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate, confirming its chemical identity and purity. The compound's spectrum would show characteristic signals for the tert-butyl group, piperazine protons, and the substituted aromatic ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer reliable methods for separating and quantifying tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate in complex mixtures. These techniques are particularly valuable for monitoring reaction progress during synthesis and assessing the purity of the final product.

Future Research Directions

The current state of knowledge regarding tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate suggests several promising avenues for future research:

Mechanistic Studies

Further investigation into the precise mechanisms underlying the compound's biological activities could provide valuable insights for rational drug design. Understanding how the compound interacts with specific cellular targets would help optimize its structure for enhanced potency and selectivity.

Expanded Structure-Activity Relationships

Comprehensive structure-activity relationship studies involving a broader range of structural analogs could identify opportunities for optimizing the compound's pharmacological properties. These studies might focus on modifications to the halogen substitution pattern, alterations to the piperazine core, or replacement of the tert-butyloxycarbonyl protecting group with alternative functionalities.

Therapeutic Applications

Further exploration of the compound's potential therapeutic applications, particularly in oncology, could lead to the development of novel treatment approaches. Preclinical studies evaluating efficacy in relevant disease models would be an important step in this direction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume